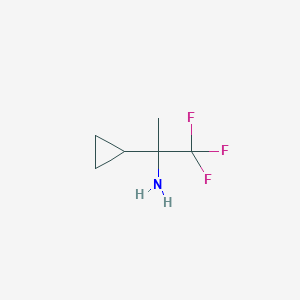

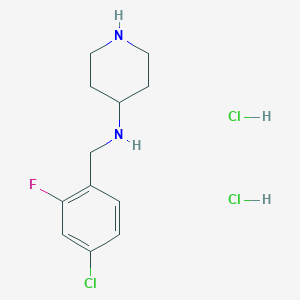

![molecular formula C25H23N7O2S B2849995 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide CAS No. 1173044-30-8](/img/structure/B2849995.png)

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on compounds with structures similar to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide often includes the synthesis of novel derivatives and their subsequent biological evaluation. For instance, studies have reported the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, with some of these compounds showing moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). This suggests potential antimicrobial applications for similar compounds.

Anticancer Activity

Several compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized and evaluated for their anticancer activities. For example, novel pyrazolopyrimidines derivatives were synthesized and shown to exhibit anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy (Rahmouni et al., 2016). These findings underscore the importance of such compounds in developing new anticancer agents.

Antiviral and Antimicrobial Applications

Research also extends into the antiviral and antimicrobial potential of compounds with similar structures. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, highlighting the potential for these compounds to serve as antiviral agents (Hebishy et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitMTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (mtor kinase and pi3 kinase) and inhibit their activity . This inhibition could lead to changes in cellular processes controlled by these kinases.

Biochemical Pathways

The inhibition of MTOR kinase and PI3 kinase can affect several biochemical pathways. These kinases are involved in pathways like the PI3K/Akt signaling pathway, which regulates cell cycle and prevents apoptosis. Therefore, the inhibition of these kinases can lead to cell cycle arrest and induced apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action could include cell cycle arrest and induced apoptosis due to the inhibition of MTOR kinase and PI3 kinase . This could potentially lead to the death of cancer cells, making this compound a potential candidate for cancer treatment.

Propriétés

IUPAC Name |

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O2S/c1-14-9-10-17(11-15(14)2)31-22-19(13-26-31)24(34)29-25(28-22)32-21(12-16(3)30-32)27-23(33)18-7-5-6-8-20(18)35-4/h5-13H,1-4H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIUWWMJRYAURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

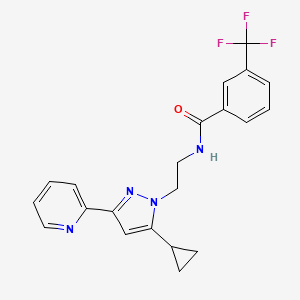

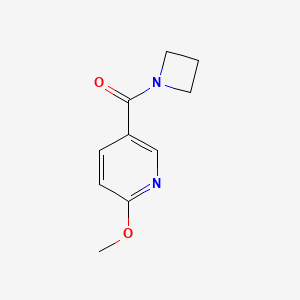

![ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2849919.png)

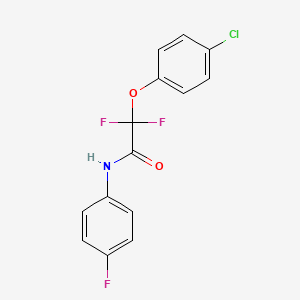

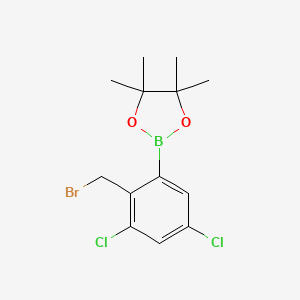

![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)

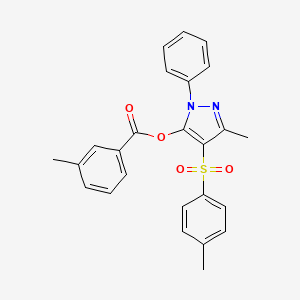

![1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849923.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2849928.png)

![[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2849929.png)

![1-[4-(Pyrazin-2-ylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2849930.png)